molecular formula C17H17FO3 B4673817 4-fluorophenyl 4-(4-methylphenoxy)butanoate

4-fluorophenyl 4-(4-methylphenoxy)butanoate

Cat. No. B4673817
M. Wt: 288.31 g/mol
InChI Key: ORANKEFGEZFXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorophenyl 4-(4-methylphenoxy)butanoate, also known as fluoro-MDMB-BUTINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used in research to study the endocannabinoid system and potential therapeutic applications.

Mechanism of Action

Fluoro-MDMB-BUTINACA binds to the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. This system is involved in regulating various physiological processes such as pain, mood, and appetite. By binding to these receptors, 4-fluorophenyl 4-(4-methylphenoxy)butanoateBUTINACA can modulate the activity of the endocannabinoid system and potentially have therapeutic effects.
Biochemical and Physiological Effects
Research has shown that 4-fluorophenyl 4-(4-methylphenoxy)butanoateBUTINACA can have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiratory rate. This compound has also been shown to have analgesic and anti-inflammatory effects, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluorophenyl 4-(4-methylphenoxy)butanoateBUTINACA in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of the endocannabinoid system in a more targeted and specific way. However, one limitation of using synthetic cannabinoids in research is their potential for abuse and dependence, which could affect the validity of the results.

Future Directions

There are several potential future directions for research involving 4-fluorophenyl 4-(4-methylphenoxy)butanoateBUTINACA. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another area of research could focus on the effects of long-term use of synthetic cannabinoids on the endocannabinoid system and overall health. Additionally, further studies could investigate the potential for developing new synthetic cannabinoids with improved therapeutic profiles.

Scientific Research Applications

Fluoro-MDMB-BUTINACA has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. This compound has been shown to bind to cannabinoid receptors in the brain, which are involved in regulating various physiological processes such as pain, mood, and appetite.

properties

IUPAC Name

(4-fluorophenyl) 4-(4-methylphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO3/c1-13-4-8-15(9-5-13)20-12-2-3-17(19)21-16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORANKEFGEZFXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 4-(4-methylphenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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